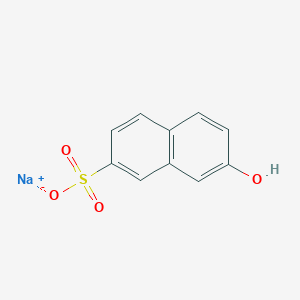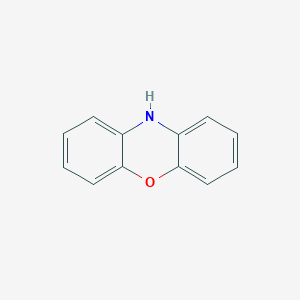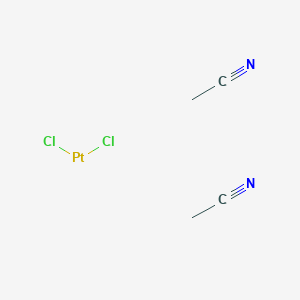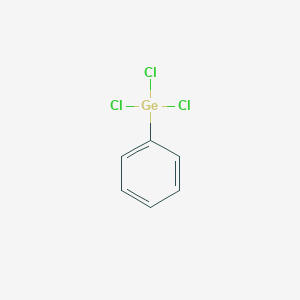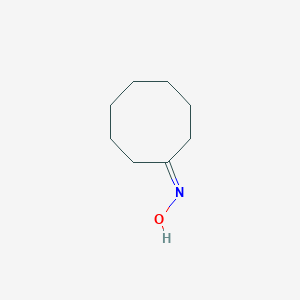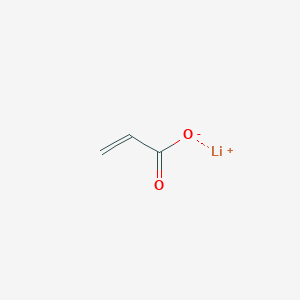
Acrilato de litio
Descripción general
Descripción
Synthesis Analysis
The synthesis of lithium acrylate-related compounds often involves innovative approaches to optimize their performance in various applications. For instance, lithium iron phosphate/carbon microspheres, which incorporate polyacrylic acid, are synthesized using iron(III) acrylate as a precursor, demonstrating the compound's versatility in creating high-rate and cycling performance materials for battery applications (Dong-mei Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of lithium acrylate and its derivatives is pivotal in determining their functionality. Research on sulfurized poly(acrylonitrile) cathodes for lithium-sulfur batteries reveals insights into the synthesis reaction mechanism, chemical structure, and lithium storage mechanism, highlighting the significance of molecular structure in electrochemical performance (Misganaw Adigo Weret et al., 2020).
Chemical Reactions and Properties
Lithium acrylate undergoes various chemical reactions that define its properties. For example, the anionic polymerization of acrylic monomers using ligated anionic living polymerization techniques demonstrates the chemical versatility and potential of lithium acrylate in polymer science (Jin-shan Wang et al., 1994).
Physical Properties Analysis
The physical properties of lithium acrylate compounds, such as their ionic conductivity and thermal stability, are crucial for their application in energy storage devices. A study on single lithium-ion conducting polymer electrolytes based on poly[(4-styrenesulfonyl)(trifluoromethanesulfonyl)imide] anions demonstrates high ionic conductivity and thermal stability, essential for their use in lithium-ion batteries (Shaowei Feng et al., 2013).
Chemical Properties Analysis
The chemical properties of lithium acrylate, such as its reactivity and ability to form complexes, play a significant role in its applications. Research on boryllithium synthesis, structure, and reactivity reveals the compound's potential as a base or a boron nucleophile in various reactions, illustrating the chemical properties that make lithium acrylate derivatives valuable in organic synthesis (Yasutomo Segawa et al., 2008).
Aplicaciones Científicas De Investigación
Baterías de iones de litio
El acrilato de litio se utiliza en la fabricación de baterías de iones de litio. Un copolímero multifuncional poli (acrilonitrilo-co-acrilato de litio-co-acrilato de butilo) (PAAB-Li) se sintetiza y se utiliza para formar un separador basado en una matriz de PP. Este separador modificado permite una mayor conductividad iónica, un mayor número de transferencia de iones de litio y una menor impedancia de interfaz . Las celdas LiCoO2/grafito con el separador asistido por PAAB-Li demuestran una excelente estabilidad de ciclo y rendimiento de velocidad .
Suprimir el crecimiento de dendritas de litio
La capa funcional PAAB-Li en las baterías de iones de litio suprime eficazmente el crecimiento de dendritas de litio, mejorando la seguridad y la longevidad de las baterías .
Electrolito de polímero cuasi-sólido
El this compound se utiliza para crear un electrolito de polímero cuasi-sólido (QSPE) para baterías de iones de litio. El QSPE presenta una morfología altamente uniforme, estabilidad térmica, alta conductividad iónica y alta estabilidad electroquímica . También demuestra compatibilidad con el litio metálico .
Baterías de iones de litio de alto voltaje
El QSPE, que incorpora this compound, es una alternativa a los plastificantes a base de dinitrilo o éteres de glicol. Tiene potencial de aplicación en baterías de iones de litio de alto voltaje .
Gel-electrolito para baterías de metal de litio
El this compound se utiliza en la construcción de gel-electrolitos para baterías de metal de litio. Estos gel-electrolitos ofrecen diversas herramientas para construir una estructura de disolvente única y suprimir el crecimiento incontrolado de dendritas de litio .
Electrolitos de polímero de gel modificados con flúor basados en acrilato
El this compound se utiliza en la fabricación in situ de electrolitos de polímero de gel basados en acrilato modificados con flúor para baterías de metal de litio .
Mecanismo De Acción
Target of Action
Lithium acrylate, as a component of lithium-ion batteries, primarily targets the battery’s electrolyte system . The electrolyte system plays a crucial role in the conduction of lithium ions between the anode and cathode, which is essential for the battery’s operation .
Mode of Action
Lithium acrylate forms a part of the gel polymer electrolyte (GPE) in lithium-ion batteries . The GPE features a crosslinked polymer matrix formed by poly (ethylene glycol) diacrylate and other components, which is capable of absorbing liquid electrolytes to form a gel . This gel facilitates the movement of lithium ions, thereby contributing to the battery’s performance .
Biochemical Pathways
While lithium acrylate doesn’t directly participate in biochemical pathways, lithium, a component of lithium acrylate, does have significant biochemical effects. Lithium affects signaling pathways that overlap with those regulated by neurotransmitters . For example, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .
Pharmacokinetics (ADME Properties)
The optimization of the adme properties of any drug molecule is a critical aspect of drug discovery and development .
Result of Action
The result of lithium acrylate’s action in a lithium-ion battery is the efficient conduction of lithium ions, which is essential for the battery’s operation . This contributes to the high energy density, rapid charging capabilities, and versatile applications of lithium-ion batteries .
Action Environment
The action of lithium acrylate can be influenced by various environmental factors. For instance, the extraction of lithium, a crucial component of lithium acrylate, has environmental implications due to its potential toxicity to aquatic and terrestrial ecosystems . Additionally, the performance of lithium-ion batteries, which use lithium acrylate, can be affected by temperature, humidity, and other environmental conditions .
Propiedades
IUPAC Name |
lithium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIFHNXYIRGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157721 | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13270-28-5 | |
| Record name | Lithium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



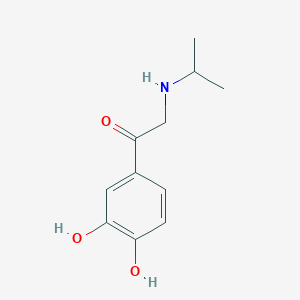
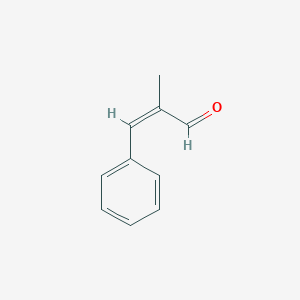


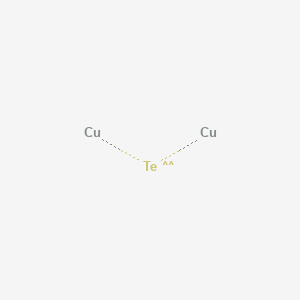
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)

